molecular formula C20H15ClN6S B286771 3-(4-chlorobenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chlorobenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286771
M. Wt: 406.9 g/mol
InChI Key: YSKZWOOEIGPVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities. In

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may exert its anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been proposed that the compound may inhibit the NF-κB signaling pathway, leading to its anti-inflammatory effects. The antibacterial activity of the compound may be attributed to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, the compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-chlorobenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of activities, including anti-cancer, anti-inflammatory, and antibacterial activities. Another advantage is its relatively simple synthesis method. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several potential future directions for the research of 3-(4-chlorobenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its anti-cancer activity and explore its potential as a therapeutic agent for various types of cancer. Another direction is to study its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases. Additionally, further research could be conducted to explore its antibacterial activity and its potential as an alternative to traditional antibiotics.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzyl hydrazine with 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of triethylamine. The resulting product is then reacted with thionyl chloride to form the intermediate compound, which is further reacted with 2-mercapto-1,3,4-triazole in the presence of potassium carbonate to yield the final product.

Scientific Research Applications

3-(4-chlorobenzyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown significant potential in various scientific research applications. It has been reported to possess anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria.

properties

Molecular Formula

C20H15ClN6S

Molecular Weight

406.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-(5-methyl-1-phenylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H15ClN6S/c1-13-17(12-22-26(13)16-5-3-2-4-6-16)19-25-27-18(23-24-20(27)28-19)11-14-7-9-15(21)10-8-14/h2-10,12H,11H2,1H3

InChI Key

YSKZWOOEIGPVGK-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)CC5=CC=C(C=C5)Cl

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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